4-Bromo-2-chloro-5-fluoroaniline hydrochloride
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Overview
Description
4-Bromo-2-chloro-5-fluoroaniline hydrochloride is an organic compound with the molecular formula C6H4BrClFN·HCl It is a halogenated aniline derivative, which means it contains a benzene ring substituted with bromine, chlorine, and fluorine atoms, along with an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-chloro-5-fluoroaniline hydrochloride typically involves the halogenation of aniline derivatives. One common method is the stepwise introduction of bromine, chlorine, and fluorine atoms onto the benzene ring. The reaction conditions often include the use of halogenating agents such as bromine, chlorine gas, and fluorinating reagents under controlled temperatures and pressures.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using automated reactors to ensure precise control over reaction conditions. The final product is often purified through recrystallization or distillation to achieve the desired purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-chloro-5-fluoroaniline hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The amino group can be oxidized to form nitro compounds or reduced to form amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and various organometallic reagents.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of halogenated or functionalized aniline derivatives, while coupling reactions can produce complex biaryl structures.
Scientific Research Applications
4-Bromo-2-chloro-5-fluoroaniline hydrochloride has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique halogenated structure.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-2-chloro-5-fluoroaniline hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The halogen atoms can enhance the compound’s binding affinity to target proteins, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-5-chloro-2-fluoroaniline
- 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline
- 5-Bromo-4-chloro-2-fluoroaniline
Uniqueness
4-Bromo-2-chloro-5-fluoroaniline hydrochloride is unique due to its specific combination of halogen atoms and the presence of a hydrochloride salt. This unique structure can result in distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
4-bromo-2-chloro-5-fluoroaniline;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClFN.ClH/c7-3-1-4(8)6(10)2-5(3)9;/h1-2H,10H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MANZNLZIHQYGFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Br)Cl)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrCl2FN |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.92 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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